N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide
Description
N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound characterized by its bicyclic structure. This compound is part of the norbornane family, which is known for its unique and strained bicyclic hydrocarbons. The compound’s structure includes a bicyclo[2.2.1]heptane core, which is a common motif in many synthetic and natural products.
Properties
CAS No. |
62280-86-8 |
|---|---|
Molecular Formula |
C15H27NO |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H27NO/c1-4-16-14(17)15(8-7-11(2)3)10-12-5-6-13(15)9-12/h11-13H,4-10H2,1-3H3,(H,16,17) |
InChI Key |
BZBFNBHSLKJZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CC2CCC1C2)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group modifications to introduce the ethyl and 3-methylbutyl groups, as well as the carboxamide functionality. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic hydrocarbon with a similar core structure.
Norbornene: Contains a double bond within the bicyclic structure.
Norbornadiene: Contains two double bonds within the bicyclic structure.
Uniqueness
N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific functional groups and substitutions, which confer distinct chemical and biological properties. Its combination of an ethyl group, a 3-methylbutyl group, and a carboxamide functionality sets it apart from other similar compounds, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
